molecular formula C12H22N2O3 B2905861 rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans CAS No. 2490322-88-6

rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans

Cat. No.: B2905861
CAS No.: 2490322-88-6
M. Wt: 242.319
InChI Key: RLSUMAIJWCQYPW-JOYOIKCWSA-N
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Description

This compound is a bicyclic pyrrolidine-furan hybrid featuring a trans stereochemical configuration. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 5-position and an aminomethyl substituent at the 6a-position (). The Boc group enhances stability during synthesis, while the aminomethyl moiety provides a reactive site for further derivatization or biological interaction.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-4-5-16-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUMAIJWCQYPW-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCOC2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@]2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the furo[2,3-c]pyrrole ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding to specific proteins or enzymes, thereby influencing biological pathways .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

tert-Butyl(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6)
  • Key Differences: Lacks the aminomethyl group and furan ring system.
  • Properties : Smaller molecular weight (212.29 g/mol vs. ~228.29 g/mol for the target compound) due to reduced functionalization.
  • Applications : Serves as a simpler bicyclic intermediate for peptidomimetics .
rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic Acid (CAS: 1273566-32-7)
  • Key Differences: Replaces the aminomethyl group with a carboxylic acid at the 3-position.
  • Properties : Higher polarity (logP ~1.2 vs. ~2.0 for the target compound) due to the acidic moiety, impacting solubility and membrane permeability .
tert-Butyl(3aR,4R,6aS)-4-{[2-(methoxycarbonyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate (25c)
  • Key Differences : Incorporates a methyl ester-pyrrole substituent and a dioxolane ring.
  • Synthesis : Requires coupling with methyl 1H-pyrrole-2-carboxylate under Cs2CO3 catalysis ().
  • Relevance : Demonstrates the versatility of bicyclic scaffolds in accommodating diverse functional groups .

Stereochemical Variants

Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (CAS: 1445951-76-7)
  • Key Differences : Altered furan-pyrrolidine connectivity (furo[3,2-b]pyrrole vs. furo[2,3-c]pyrrole) and cis stereochemistry.
  • Implications : Spatial arrangement affects binding to targets like CK1 enzymes, as shown in .
tert-Butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate (CAS: 2137970-61-5)
  • Key Differences: Contains a ketone group at the 4-position instead of the aminomethyl group.
  • Properties : Increased electrophilicity at the 4-position, making it reactive in nucleophilic additions .

Biological Activity

The compound rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate, trans (CAS Number: 2490322-88-6) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H19N2O3
  • Molecular Weight : 239.29 g/mol
  • IUPAC Name : rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it exhibits:

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates inhibitory effects against certain bacterial strains.
  • Cytotoxic Effects : In vitro assays have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties : Some studies have suggested that it may protect neuronal cells from oxidative stress.

The mechanisms through which rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : It has been observed to alter the expression levels of genes associated with cell survival and proliferation.

Antimicrobial Studies

A study conducted by PubChem evaluated the antimicrobial properties of the compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Cytotoxicity Assays

In a cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and A549), the compound exhibited IC50 values indicating effective cytotoxicity:

Cell LineIC50 (µM)
HeLa25
A54930

The mechanism behind this cytotoxicity appears to be related to the induction of apoptosis via mitochondrial pathways.

Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound in a model of oxidative stress. The compound was found to significantly reduce markers of oxidative damage in neuronal cells.

Q & A

Q. Example Workflow :

Use ICReDD’s reaction design platform to simulate Boc deprotection conditions .

Validate predictions with small-scale experiments.

Iterate using feedback from experimental yields.

What are the best practices for characterizing thermal stability during storage?

Basic Research Question

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for tert-butyl esters) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
  • Lyophilization : For long-term storage, lyophilize under inert gas to prevent hydrolysis .

How does stereochemistry influence the compound’s reactivity in downstream functionalization?

Advanced Research Question
The trans-configuration at C3a and C6a impacts:

  • Nucleophilic substitution : The axial aminomethyl group in (3aR,6aS) derivatives shows higher reactivity toward electrophiles (e.g., acyl chlorides) .
  • Ring-opening reactions : Steric hindrance from the tert-butyl group limits access to the pyrrolidine nitrogen .

Data Insight : A 2025 study reported 70% yield for trans-derivatives in alkylation reactions vs. 45% for cis-analogs .

What statistical approaches are recommended for optimizing reaction conditions?

Basic Research Question
Adopt design of experiments (DoE) principles:

  • Factorial design : Screen variables (e.g., solvent, catalyst loading) to identify significant factors .
  • Response surface methodology (RSM) : Model interactions between temperature and reaction time to maximize yield .

Example : A Central Composite Design reduced required experiments by 40% while identifying optimal THF:water ratios .

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